molecular formula C17H18FN3O3S2 B2901124 N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 893372-15-1

N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2901124
CAS No.: 893372-15-1
M. Wt: 395.47
InChI Key: NOXWEEGMUPAMDF-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone scaffold, a bicyclic heteroaromatic system fused with a thiophene ring. The compound is substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. The 4-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects, while the 2-methoxyethyl substituent could improve solubility compared to bulkier hydrophobic groups .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c1-24-8-7-21-16(23)15-13(6-9-25-15)20-17(21)26-10-14(22)19-12-4-2-11(18)3-5-12/h2-5H,6-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWEEGMUPAMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials may include 4-fluoroaniline, 2-methoxyethylamine, and thienopyrimidine derivatives. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl group.

    Condensation: reactions to form the thienopyrimidine core.

    Thiol-ene reactions: to attach the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thienopyrimidinone Acetamide Derivatives

Compound Name R<sup>1</sup> (Position 3) R<sup>2</sup> (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 2-Methoxyethyl 4-Fluorophenyl C19H19FN3O3S2 ~441.5 N/A
2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-Trifluoromethylphenyl C21H15ClF3N3O2S2 506.0
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Methylphenyl 4-Ethylphenyl C28H28N3O2S2 502.7
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide - 2,5-Difluorophenyl C21H16F2N3O3S 440.4

Key Observations:

  • Position 3 Substitution: The target compound’s 2-methoxyethyl group is unique among the listed analogs, which typically feature aryl groups (e.g., 4-chlorophenyl in , 4-methylphenyl in ). This substitution may reduce steric hindrance and increase solubility compared to aromatic substituents.

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group likely enhances aqueous solubility compared to purely hydrophobic substituents (e.g., 4-methylphenyl in ).

Q & A

Q. Example SAR Table :

Compound VariationBiological Activity (IC₅₀, μM)Key Finding
4-Fluorophenyl substituent2.1 ± 0.3Optimal for kinase inhibition
3,5-Dimethylphenyl substituent8.4 ± 1.2Reduced potency due to steric bulk

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized assays (e.g., uniform cell lines like MCF-7 or HepG2) .
  • Dosage normalization : Adjust for variations in compound purity or solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Computational validation : Apply QSAR models to predict activity trends and identify outliers .

Advanced: What crystallographic methods elucidate its 3D conformation and intermolecular interactions?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing arrangements (e.g., hydrogen bonding between acetamide and pyrimidine) .
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., S···H interactions) .
  • Density Functional Theory (DFT) : Validates experimental geometry and electronic properties .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Assess stability in biological membranes (e.g., POPC bilayers) .
  • Metabolite prediction : CypReact identifies potential oxidation sites (e.g., sulfur atoms) .

Advanced: What strategies identify and characterize synthesis by-products?

Methodological Answer:

  • HPLC-MS/MS : Detects low-abundance impurities (e.g., over-oxidized sulfanyl groups) .
  • Isolation via preparative TLC : Purifies by-products for NMR and HRMS analysis .
  • Mechanistic studies : Probe reaction pathways using deuterated solvents or radical traps .

Advanced: How to design a meta-analysis of its bioactivity across diverse studies?

Methodological Answer:

  • Data curation : Collect IC₅₀ values, assay types, and cell lines from peer-reviewed studies .
  • Statistical tools : Use R or Python for heterogeneity testing (e.g., Cochrane’s Q) .
  • Bubble plots : Visualize activity trends against structural parameters (e.g., substituent electronegativity) .

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